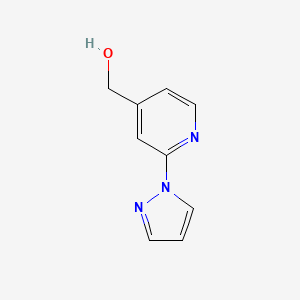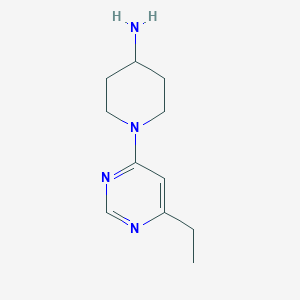
3-ヒドロキシ-5-(プロパン-2-イル)ベンズアルデヒド
概要
説明
科学的研究の応用
3-HYDROXY-5-ISOPROPYLBENZALDEHYDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) followed by oxidation to introduce the hydroxyl and aldehyde groups. Another method includes the reduction of 3-nitro-5-(propan-2-yl)benzaldehyde, followed by diazotization and hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride (AlCl3) in Friedel-Crafts reactions, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common in these processes .
化学反応の分析
Types of Reactions: 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: 3-Hydroxy-5-(propan-2-yl)benzoic acid
Reduction: 3-Hydroxy-5-(propan-2-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
作用機序
The mechanism of action of 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. These interactions can lead to changes in cellular processes, such as oxidative stress response and inflammation .
類似化合物との比較
3-Hydroxybenzaldehyde: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain biological contexts.
4-Hydroxy-3,5-bis(propan-2-yl)benzaldehyde: Contains two isopropyl groups, which may enhance its hydrophobicity and alter its reactivity compared to 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE.
Uniqueness: 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-hydroxy-5-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)9-3-8(6-11)4-10(12)5-9/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNLDOWUUMQMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726540 | |
| Record name | 3-Hydroxy-5-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61345-73-1 | |
| Record name | 3-Hydroxy-5-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1526525.png)
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid](/img/structure/B1526527.png)
![2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B1526528.png)


![2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1526533.png)




![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)

